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molecular formula C11H10O5S B8499441 methyl 4-hydroxy-2H-1-benzothiopyran-3-carboxylate 1,1-dioxide

methyl 4-hydroxy-2H-1-benzothiopyran-3-carboxylate 1,1-dioxide

Cat. No. B8499441
M. Wt: 254.26 g/mol
InChI Key: JZUVOLFDJCQFGA-UHFFFAOYSA-N
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Patent
US04013686

Procedure details

Preparation by Aminolysis of the β-Ketoester. -- A mixture of 11.7 g. (0.05 mole) of methyl 4-hydroxy-2H-1-benzothiopyran-3-carboxylate 1,1-dioxide, 7.0 g. (0.075 mole) of aniline, and 250 ml. of xylene was refluxed for 16 hr. in a Soxhlet apparatus, the thimble of which contained 20 g. of Linde type 4A molecular sieve. The mixture was cooled and the resulting precipitate was collected to give 12.8 g. (81%) of product, m.p. 204°-208° dec. Recrystallization from ethyl acetate gave 11.4 g. material, m.p. 205°-208° dec.
[Compound]
Name
β-Ketoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.075 mol
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[CH2:4][C:3]=1[C:14]([O:16]C)=O.[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:12])(=[O:13])[CH2:4][C:3]=1[C:14]([NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16]

Inputs

Step One
Name
β-Ketoester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
OC1=C(CS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
Step Three
Name
Quantity
0.075 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
-- A mixture of 11.7 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
to give 12.8 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 11.4 g

Outcomes

Product
Name
Type
Smiles
OC1=C(CS(C2=C1C=CC=C2)(=O)=O)C(=O)NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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